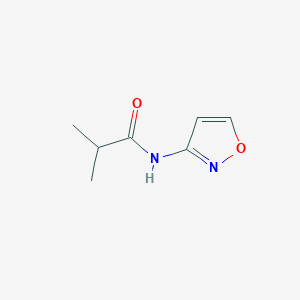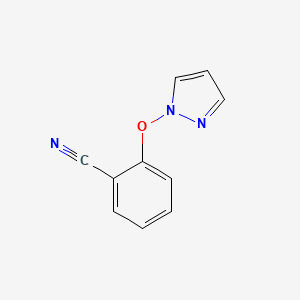
2-((1H-Pyrazol-1-yl)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-1-yl)benzonitrile , has the chemical formula C10H7N3. It is a solid compound with a molecular weight of 169.19 g/mol. The IUPAC name reflects its structure: it contains a pyrazole ring and a benzonitrile group .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 2-((1H-Pyrazol-1-yl)oxy)benzonitrile. One common method involves the reaction of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile with an appropriate base, such as potassium hydroxide (KOH), to form the desired compound .
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Análisis De Reacciones Químicas
Reactivity: 2-((1H-Pyrazol-1-yl)oxy)benzonitrile can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the pyrazole oxygen serves as a leaving group.
Reduction Reactions: Reduction with suitable reagents can yield different derivatives.
Functionalization: Rhodium(III)-catalyzed C–H bond functionalization with internal alkynes provides a versatile route to alkenylation or indazole products .
Base: KOH or other strong bases for deprotonation.
Reduction Agents: Sodium borohydride (NaBH) or other reducing agents.
Catalysts: Rhodium complexes for C–H functionalization.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((1H-Pyrazol-1-yl)oxy)benzonitrile finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery due to its diverse reactivity.
Medicine: Investigated for pharmacological properties.
Industry: May serve as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 2-((1H-Pyrazol-1-yl)oxy)benzonitrile exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While no direct analogs are mentioned, its unique combination of pyrazole and benzonitrile moieties sets it apart.
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-pyrazol-1-yloxybenzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-8-9-4-1-2-5-10(9)14-13-7-3-6-12-13/h1-7H |
Clave InChI |
WWHJZJHDUMSPRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)ON2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)

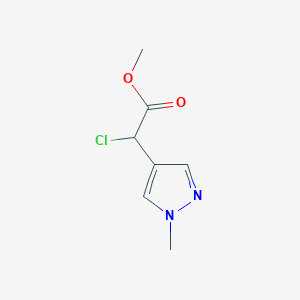
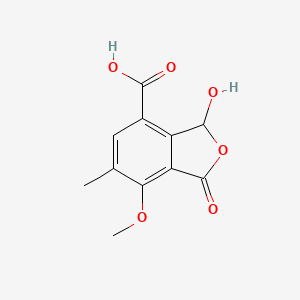
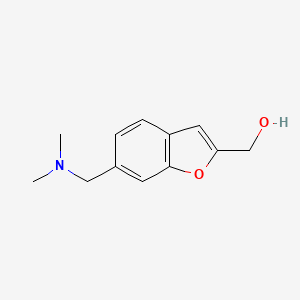
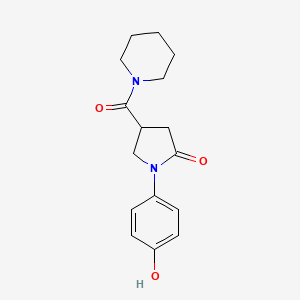

![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
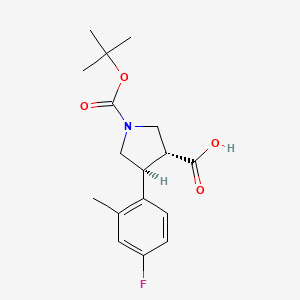
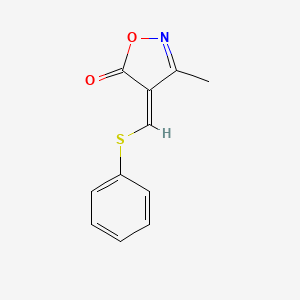
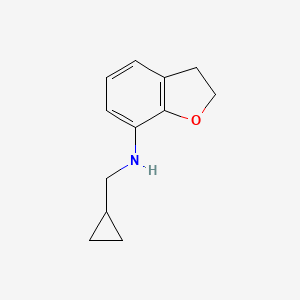
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
